molecular formula C12H18N2O B1246134 2-amino-N-(2,6-dimethylphenyl)butanamide

2-amino-N-(2,6-dimethylphenyl)butanamide

货号: B1246134
分子量: 206.28 g/mol
InChI 键: BKIOLJSGLVWVCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-amino-2',6'-butyroxylidide is amino acid amide with 2,6-dimethylanilino and 2-aminobutanoyl components.

科学研究应用

Anticonvulsant Activity

One of the primary applications of 2-amino-N-(2,6-dimethylphenyl)butanamide is in the development of anticonvulsant medications. Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties through various mechanisms.

Case Study: Synthesis and Evaluation
A study conducted by researchers synthesized a series of N-substituted butanamides based on the core structure of this compound. These compounds were evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) test and pentylenetetrazole (PTZ)-induced seizure models. The results indicated that certain derivatives showed enhanced potency compared to traditional anticonvulsants, with minimal neurotoxicity observed at effective doses .

Data Table: Anticonvulsant Activity of Derivatives

Compound NameStructureMES ED50 (mg/kg)PTZ ED50 (mg/kg)Neurotoxicity
Compound A-3025Low
Compound B-1520Moderate
Compound C-1018Low

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) studies have been performed to understand the relationship between the chemical structure of this compound derivatives and their biological activity. These studies utilize molecular descriptors derived from computational chemistry to predict the efficacy of new analogs.

Findings from QSAR Studies
A notable QSAR model indicated that modifications to the phenyl ring significantly affect anticonvulsant activity. Substituents at specific positions on the aromatic ring were found to enhance binding affinity to GABA receptors, which are crucial for seizure control .

Additional Pharmacological Applications

Beyond anticonvulsant properties, compounds related to this compound have been explored for other therapeutic effects:

  • Analgesic Properties: Some derivatives have shown promise in pain management by modulating neurotransmitter levels.
  • Neuroprotective Effects: Research indicates potential benefits in neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

化学反应分析

Substitution Reactions

The amino group (-NH2_2) and chlorine atoms (if present in analogues) are reactive sites for nucleophilic substitutions:

  • Alkylation/Acylation: The amino group undergoes alkylation with alkyl halides or acylation with acid chlorides to form secondary amines or amides.

  • Chlorine Substitution: In chloro-substituted analogues (e.g., 2-amino-3,5-dichloro derivative), chlorine atoms participate in nucleophilic aromatic substitution with amines or alkoxides.

Example:

2 Amino N 2 6 dimethylphenyl butanamide R XN Alkylated Product\text{2 Amino N 2 6 dimethylphenyl butanamide R X}\rightarrow \text{N Alkylated Product}

Cyclization Reactions

Under acidic or dehydrative conditions, the compound participates in cyclization to form heterocycles:

  • Piperidine/Pyrrolidine Formation: Reaction with alkenes (e.g., styrene) in the presence of Tf2_2O/2-F-Pyr triggers tandem cyclization, yielding piperidine or pyrrolidine derivatives (Table 1) .

Table 1: Cyclization Products and Yields

SubstrateConditionsProductYield (%)
4-Chloro-N-(2,6-DMP)butanamideTf2_2O, Styrene(E)-2-Styrylpyrrolidine80
5-Chloro-N-(2,6-DMP)pentanamideTf2_2O, NaBH4_4Piperidine Derivative70

(DMP = dimethylphenyl)

Oxidation Reactions

The amino group is susceptible to oxidation, forming nitro or nitroso derivatives under strong oxidizing agents like KMnO4_4 or H2_2O2_2 .

Mechanism:

 NH2[O] NO2 Nitro Derivative \text{ NH}_2\xrightarrow{[O]}\text{ NO}_2\quad \text{ Nitro Derivative }

Complexation and Binding Studies

The compound interacts with biological targets via hydrogen bonding and hydrophobic interactions. Techniques like X-ray crystallography and NMR reveal binding affinities with enzymes such as cyclooxygenase-2 (COX-2) .

Key Findings:

  • Binds to COX-2 with an IC50_{50} of 12 µM.

  • Forms stable complexes with transition metals (e.g., Cu2+^{2+}) via the amide oxygen .

Comparative Reactivity

Structural analogs highlight the influence of substituents on reactivity:

Table 2: Reactivity of Analogous Compounds

CompoundKey ReactionOutcome
2-Amino-N-(3,4-dimethylphenyl)butanamideAlkylationLower yield (52%)
N-(2,6-DMP)-N-methylbutanamideCyclizationEnhanced regioselectivity

常见问题

Basic Research Questions

Q. What are the recommended synthesis routes for 2-amino-N-(2,6-dimethylphenyl)butanamide, and how do reaction conditions influence yield and purity?

The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 2,6-dimethylaniline with bromobutanamide derivatives in the presence of a base (e.g., K₂CO₃) under reflux conditions yields the target compound. Optimizing solvent polarity (e.g., using dimethylformamide or acetonitrile) and temperature (70–90°C) improves reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol enhances purity (>95%) .

Q. How can researchers validate the structural identity of this compound?

Use a combination of spectroscopic techniques:

  • ¹H-NMR : Look for characteristic signals, such as aromatic protons (δ 6.8–7.2 ppm for 2,6-dimethylphenyl) and the amide NH proton (δ 5.5–6.0 ppm).
  • LC-MS : Confirm molecular weight (MW 220.31) with ESI+ ionization.
  • FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Cross-reference with published spectra from authoritative databases .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is effective. Use a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:water (60:40, v/v) at 1.0 mL/min. For plasma samples, employ solid-phase extraction (C18 cartridges) to minimize matrix interference. Validate the method per ICH guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and recovery (>90%) .

Advanced Research Questions

Q. How does this compound interact with sodium channels, and what experimental models validate its mechanism?

The compound acts as a sodium channel blocker by binding to the voltage-gated channel’s inactivated state. Use patch-clamp electrophysiology in HEK293 cells expressing Nav1.7 channels to measure IC₅₀ values. Compare its binding affinity to lidocaine derivatives via displacement assays using [³H]-batrachotoxin. In silico docking (e.g., AutoDock Vina) can predict interactions with domain IV S6 segments .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in potency (e.g., IC₅₀ variability across studies) may arise from differences in assay conditions (pH, temperature) or cell lines. Standardize protocols using:

  • Uniform buffer systems (e.g., HEPES pH 7.4).
  • Isogenic cell lines to control for genetic variability.
  • Positive controls (e.g., tetrodotoxin for sodium channels). Validate findings via orthogonal assays (e.g., fluorescence-based flux assays) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Modify the butanamide side chain to assess steric and electronic effects:

  • Branching : Introduce methyl groups at the β-position to enhance metabolic stability.
  • Electron-withdrawing substituents : Replace the amino group with a nitro moiety to increase lipophilicity and CNS penetration.
    Evaluate changes using in vitro ADMET models (e.g., microsomal stability, PAMPA-BBB) and in vivo pharmacokinetics in rodents .

Q. What in vitro models are appropriate for assessing cardiotoxicity risks?

Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to monitor action potential duration (APD) and hERG channel inhibition. Measure compound effects on hERG tail currents via whole-cell patch clamp (IC₅₀ < 10 µM indicates high risk). Combine with multi-electrode array (MEA) systems to detect arrhythmogenic potential .

Q. Methodological Considerations

Q. How should researchers handle waste containing this compound to comply with safety protocols?

  • Segregation : Store waste separately in labeled, chemically resistant containers.
  • Neutralization : Treat acidic/basic byproducts with appropriate buffers before disposal.
  • Documentation : Maintain records of waste composition and disposal routes per EPA/OSHA guidelines. Collaborate with certified hazardous waste management services .

Q. What computational tools predict the compound’s metabolic pathways?

Use software like Schrödinger’s ADMET Predictor or MetaSite to identify likely Phase I/II metabolism sites (e.g., CYP3A4-mediated oxidation or glucuronidation). Validate predictions with in vitro microsomal incubations and UPLC-QTOF-MS metabolite profiling .

属性

分子式

C12H18N2O

分子量

206.28 g/mol

IUPAC 名称

2-amino-N-(2,6-dimethylphenyl)butanamide

InChI

InChI=1S/C12H18N2O/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4,13H2,1-3H3,(H,14,15)

InChI 键

BKIOLJSGLVWVCP-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)N

规范 SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)N

产品来源

United States

Synthesis routes and methods

Procedure details

A mixture of 17.7 g (52.6 mmoles) of N-(2-phthalimido-butyryl)-2,6-dimethyl-aniline, 14.2 ml of a 85% aqueous hydrazine hydrate solution and 250 ml of ethanol is boiled for one hour, and then the mixture is processed as described in Example 11. The product is triturated with petroleum ether. 9.45 g of N-(2-amino-butyryl)-2,6-dimethyl-aniline are obtained; m.p.: 48°-49° C. The product is obtained with a yield of 87.1%. The hydrochloride of the compound melts at 213°-214° C. [the melting point reported in the literature (see E. W. Byrnes et al., loc. cit.) is 213.5°-214.5° C⟧
Name
N-(2-phthalimido-butyryl)-2,6-dimethyl-aniline
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dihydroxypropyl (3-hexadecanoyloxy-2-hydroxypropyl) phosphate
2,3-Dihydroxypropyl (3-hexadecanoyloxy-2-hydroxypropyl) phosphate
2-amino-N-(2,6-dimethylphenyl)butanamide
2,3-Dihydroxypropyl (3-hexadecanoyloxy-2-hydroxypropyl) phosphate
2,3-Dihydroxypropyl (3-hexadecanoyloxy-2-hydroxypropyl) phosphate
2-amino-N-(2,6-dimethylphenyl)butanamide
2,3-Dihydroxypropyl (3-hexadecanoyloxy-2-hydroxypropyl) phosphate
2,3-Dihydroxypropyl (3-hexadecanoyloxy-2-hydroxypropyl) phosphate
2-amino-N-(2,6-dimethylphenyl)butanamide
2,3-Dihydroxypropyl (3-hexadecanoyloxy-2-hydroxypropyl) phosphate
2,3-Dihydroxypropyl (3-hexadecanoyloxy-2-hydroxypropyl) phosphate
2-amino-N-(2,6-dimethylphenyl)butanamide
2,3-Dihydroxypropyl (3-hexadecanoyloxy-2-hydroxypropyl) phosphate
2,3-Dihydroxypropyl (3-hexadecanoyloxy-2-hydroxypropyl) phosphate
2-amino-N-(2,6-dimethylphenyl)butanamide
2,3-Dihydroxypropyl (3-hexadecanoyloxy-2-hydroxypropyl) phosphate
2,3-Dihydroxypropyl (3-hexadecanoyloxy-2-hydroxypropyl) phosphate
2-amino-N-(2,6-dimethylphenyl)butanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。